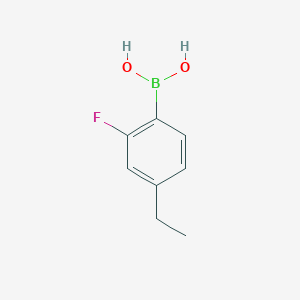

Boronic acid, B-(4-ethyl-2-fluorophenyl)-

Description

Foundational Principles and Synthetic Utility of Arylboronic Acids

Arylboronic acids, organic compounds bearing a boronic acid functional group (-B(OH)₂) attached to an aryl group, are a cornerstone of modern organic synthesis. nih.gov Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an organoboron compound and an organohalide, a process that has become a vital tool for synthetic chemists. researchgate.netnih.gov

The synthetic utility of arylboronic acids extends beyond Suzuki-Miyaura coupling. They are also employed in a variety of other important transformations, including the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and rhodium-catalyzed conjugate additions. researchgate.net The versatility of arylboronic acids stems from several key properties. They are generally stable, crystalline solids that are often tolerant of air and moisture, making them convenient to handle. nih.gov Furthermore, the byproducts of reactions involving boronic acids are typically non-toxic and easily removed, which is a significant advantage in both laboratory and industrial settings. nih.gov

The reactivity of an arylboronic acid can be tuned by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the aryl group, while electron-withdrawing groups can have the opposite effect. The position of these substituents also plays a crucial role in the regioselectivity of their reactions. researchgate.net

The Distinctive Role of B-(4-ethyl-2-fluorophenyl)boronic Acid in Contemporary Research Paradigms

B-(4-ethyl-2-fluorophenyl)boronic acid is a specific arylboronic acid that has garnered interest as a building block in synthetic chemistry. bldpharm.comnih.gov Its structure, featuring both an electron-donating ethyl group and an electron-withdrawing fluorine atom on the phenyl ring, presents a unique combination of electronic and steric properties.

While extensive research specifically detailing the unique applications of B-(4-ethyl-2-fluorophenyl)boronic acid is still emerging, its structural motifs suggest its potential utility in several areas. It is a viable candidate for use in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of fluorinated aryl moieties is often sought to enhance biological activity or modify material properties. nih.govchemimpex.com The interplay of the ethyl and fluoro substituents could allow for fine-tuning of molecular properties in the target compounds.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of B-(4-ethyl-2-fluorophenyl)boronic acid.

| Property | Value |

| Chemical Formula | C₈H₁₀BFO₂ |

| Molecular Weight | 167.97 g/mol |

| CAS Number | 1374302-04-1 |

| Appearance | White to off-white powder |

| SMILES | CCc1ccc(c(c1)F)B(O)O |

Table 1: Physicochemical properties of B-(4-ethyl-2-fluorophenyl)boronic acid. Data sourced from bldpharm.comnih.gov.

Structure

2D Structure

Properties

Molecular Formula |

C8H10BFO2 |

|---|---|

Molecular Weight |

167.98 g/mol |

IUPAC Name |

(4-ethyl-2-fluorophenyl)boronic acid |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 |

InChI Key |

GXDSNMICUVHQFV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC)F)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for B 4 Ethyl 2 Fluorophenyl Boronic Acid

Established Synthetic Routes to Arylboronic Acids

Traditional methods for synthesizing arylboronic acids have been the bedrock of organoboron chemistry for decades. These routes are characterized by their reliability and broad substrate scope, making them relevant for the synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile, in this case, a boron-containing electrophile like a trialkyl borate (B1201080). baranlab.orgorganic-chemistry.org

For the synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid, a suitable starting material would be 1-ethyl-3-fluorobenzene (B1590456). The fluorine atom can act as a moderate directing group, facilitating lithiation at the C2 position. organic-chemistry.org The reaction sequence would involve the deprotonation of 1-ethyl-3-fluorobenzene with a strong base such as n-butyllithium or lithium diisopropylamide (LDA), followed by the addition of a trialkyl borate (e.g., triisopropyl borate) to introduce the boronic acid functionality. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. nih.gov The efficiency of the ortho-lithiation is often enhanced by the use of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase the basicity of the reagent. baranlab.org

| Directing Group | Substrate | Base/Solvent | Electrophile | Product | Yield (%) | Reference |

| -F | Fluorobenzene | s-BuLi/THF | B(OiPr)₃ | (2-Fluorophenyl)boronic acid | ~70% | nih.gov |

| -OMe | Anisole | n-BuLi/TMEDA | B(OiPr)₃ | (2-Methoxyphenyl)boronic acid | >90% | baranlab.org |

| -CON(iPr)₂ | N,N-Diisopropylbenzamide | s-BuLi/TMEDA | B(OiPr)₃ | (2-Carbamoylphenyl)boronic acid | ~95% | baranlab.org |

Halogen-boron exchange is a widely used method for the synthesis of arylboronic acids, particularly when a suitable halogenated precursor is readily available. nih.gov This reaction typically involves the formation of an organometallic intermediate, such as an aryllithium or aryl Grignard reagent, from an aryl halide. This intermediate then reacts with a boron electrophile to form the C-B bond. nih.gov

To synthesize B-(4-ethyl-2-fluorophenyl)boronic acid via this route, a logical starting material is 4-bromo-1-ethyl-2-fluorobenzene (B1322592). nih.gov This precursor can undergo a halogen-lithium exchange upon treatment with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures to generate the corresponding aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate, followed by acidic workup to afford the target boronic acid. google.com Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal, which is then reacted with the borate ester. organic-chemistry.org

| Precursor | Reagents | Electrophile | Product | Yield (%) | Reference |

| 4-Bromotoluene | 1. Mg, THF; 2. H⁺ | B(OMe)₃ | (4-Methylphenyl)boronic acid | ~80% | organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | 1. n-BuLi, THF, -78°C; 2. H⁺ | B(OiPr)₃ | (4-Fluorophenyl)boronic acid | ~85% | nih.gov |

| 2-Bromopyridine | 1. n-BuLi, Et₂O, -78°C; 2. H⁺ | B(OiPr)₃ | (2-Pyridyl)boronic acid | ~70% | nih.gov |

The palladium-catalyzed borylation of aryl halides, often referred to as the Miyaura borylation, is a highly versatile and functional-group-tolerant method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to arylboronic acids. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

For the preparation of B-(4-ethyl-2-fluorophenyl)boronic acid, 4-bromo-1-ethyl-2-fluorobenzene serves as an excellent starting material. The reaction would be carried out by treating this aryl bromide with B₂pin₂ in the presence of a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), and a base like potassium acetate (B1210297) (KOAc) in a suitable solvent like dioxane or DMSO. The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. This method avoids the use of highly reactive organometallic intermediates, making it compatible with a wider range of functional groups. organic-chemistry.org

| Aryl Halide | Diboron Reagent | Catalyst/Ligand/Base | Product (Ester) | Yield (%) | Reference |

| 4-Bromoacetophenone | B₂pin₂ | PdCl₂(dppf)/KOAc | 4-Acetylphenylboronic acid pinacol ester | >90% | organic-chemistry.org |

| 1-Chloro-4-nitrobenzene | B₂pin₂ | Pd(OAc)₂/SPhos/KOAc | 4-Nitrophenylboronic acid pinacol ester | ~85% | organic-chemistry.org |

| 3-Bromopyridine | B₂pin₂ | Pd(dba)₂/XPhos/KOAc | 3-Pyridylboronic acid pinacol ester | ~80% | organic-chemistry.org |

Innovative and Emerging Synthetic Approaches for B-(4-ethyl-2-fluorophenyl)boronic Acid

Recent advancements in synthetic methodology have focused on increasing efficiency, atom economy, and scalability. These innovative approaches hold significant promise for the synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid.

Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, offering a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the aromatic ring with a halide. acs.org This transformation is typically catalyzed by transition metals, most commonly iridium, and involves the direct conversion of a C-H bond to a C-B bond. organic-chemistry.org

The synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid could potentially be achieved through the iridium-catalyzed C-H borylation of 1-ethyl-3-fluorobenzene. nih.gov The regioselectivity of this reaction is primarily governed by steric factors, with borylation occurring at the least sterically hindered position. In the case of 1-ethyl-3-fluorobenzene, the C2 position is activated by the ortho-fluorine, but also sterically accessible, making it a potential site for borylation. The reaction would typically employ an iridium catalyst, a bipyridine ligand, and a diboron reagent. organic-chemistry.orgacs.org

| Substrate | Diboron Reagent | Catalyst/Ligand | Product (Ester) | Selectivity | Reference |

| Benzene | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | Phenylboronic acid pinacol ester | N/A | organic-chemistry.org |

| Toluene | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | (4-Methylphenyl)boronic acid pinacol ester | High para selectivity | organic-chemistry.org |

| Fluorobenzene | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | (4-Fluorophenyl)boronic acid pinacol ester | High para selectivity | acs.org |

Continuous flow chemistry has gained significant traction for the synthesis of fine chemicals and pharmaceuticals due to its advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net The synthesis of boronic acids, which often involves highly reactive and unstable organometallic intermediates, is particularly well-suited for flow chemistry. nih.govorganic-chemistry.org

The preparation of B-(4-ethyl-2-fluorophenyl)boronic acid can be envisioned using a continuous flow setup. For instance, a halogen-lithium exchange reaction of 4-bromo-1-ethyl-2-fluorobenzene with an organolithium reagent can be performed in a microreactor, with the resulting aryllithium species being immediately quenched by a stream of a trialkyl borate solution. organic-chemistry.orgrsc.org This approach allows for precise control over reaction parameters such as temperature and residence time, minimizing the formation of byproducts and enabling safer handling of hazardous reagents on a larger scale. Throughput can be significantly high, with some systems reporting the synthesis of boronic acids in seconds with a throughput of several grams per hour. organic-chemistry.org

| Aryl Bromide | Organolithium | Electrophile | Residence Time | Throughput | Reference |

| 4-Bromotoluene | n-BuLi | B(OiPr)₃ | < 1 s | ~60 g/h | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | n-BuLi | B(OiPr)₃ | < 1 s | ~60 g/h | organic-chemistry.org |

| 3-Bromopyridine | n-BuLi | B(OiPr)₃ | < 1 s | ~60 g/h | organic-chemistry.org |

Green Chemistry Principles in B-(4-ethyl-2-fluorophenyl)boronic Acid Synthesis

The twelve principles of green chemistry provide a framework for chemists to design and implement more sustainable chemical processes. The synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid, while not extensively detailed in dedicated literature, can be approached through established methods for arylboronic acid production. By analyzing these traditional routes through the lens of green chemistry, significant improvements can be identified.

A conventional approach to synthesizing B-(4-ethyl-2-fluorophenyl)boronic acid would likely involve the formation of a Grignard reagent from 1-bromo-4-ethyl-2-fluorobenzene, followed by its reaction with a trialkyl borate ester, such as trimethyl borate, and subsequent acidic hydrolysis. While effective, this method presents several green chemistry challenges, including the use of hazardous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the generation of stoichiometric magnesium salt waste, and the requirement for strictly anhydrous conditions. beyondbenign.orgsciencedaily.com

Solvent Selection: The use of traditional ethereal solvents in Grignard reactions is a significant concern due to their volatility, flammability, and potential to form explosive peroxides. rsc.orgrsc.org Research has shown that solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be superior alternatives. rsc.orgumb.edu 2-MeTHF is less prone to peroxide formation and is immiscible with water, which can simplify work-up procedures. rsc.org Other greener solvent alternatives that have been explored for Grignard reactions include cyclopentyl methyl ether (CPME). rsc.org

Catalytic Borylation: A major advancement in the synthesis of arylboronic acids is the development of catalytic methods that avoid the use of stoichiometric organometallic reagents like Grignard reagents. The Miyaura borylation reaction, for instance, utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). chinayyhg.comorganic-chemistry.org This reaction is more tolerant of various functional groups and can often be performed under milder conditions. organic-chemistry.orgresearchgate.net To further enhance the greenness of this process, research has focused on using less expensive and more benign catalysts, such as those based on copper. chinayyhg.com Additionally, the development of one-pot borylation/cross-coupling reactions improves process efficiency by reducing the number of isolation and purification steps. nih.govnih.gov

Atom Economy and Waste Reduction: The traditional Grignard synthesis has a lower atom economy due to the formation of magnesium halide salts as byproducts. Catalytic methods, particularly those that can directly borylate a C-H bond, offer the highest atom economy. Iridium-catalyzed borylation of arenes, for example, allows for the direct conversion of an aromatic C-H bond to a C-B bond, with the only byproduct being hydrogen gas. organic-chemistry.orgberkeley.edu This approach, if applicable to 4-ethyl-2-fluorobenzene, would represent a significant step forward in waste prevention. Furthermore, using borylating agents like tetrahydroxydiboron (B82485) (B₂(OH)₄) in direct borylation from aryl chlorides can be a greener alternative to B₂pin₂, as it avoids the use and subsequent removal of pinacol. nih.gov

The following table provides a comparative overview of a hypothetical traditional synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid versus a greener, catalytic alternative, highlighting key green chemistry metrics.

| Parameter | Traditional Grignard Synthesis | Greener Catalytic Borylation |

|---|---|---|

| Starting Material | 1-Bromo-4-ethyl-2-fluorobenzene | 1-Bromo-4-ethyl-2-fluorobenzene or 4-Ethyl-2-fluorobenzene |

| Reagents | Magnesium, Trimethyl borate, HCl | Bis(pinacolato)diboron, Palladium or Copper catalyst, Base (e.g., KOAc) |

| Solvent | Diethyl ether or THF (Hazardous, Peroxide-forming) | 2-MeTHF, CPME, or water (Greener, Safer) |

| Reaction Conditions | Strictly anhydrous, often requires initiation | Milder conditions, more tolerant to moisture |

| Atom Economy | Lower (generates MgX₂ and alcohol waste) | Higher (catalytic, fewer byproducts) |

| Waste Products | Magnesium salts, boric acid byproducts, organic solvent waste | Catalyst residues (recyclable), pinacol (recyclable), less solvent waste |

| Process Steps | Multi-step with workup and isolation | Can be performed as a one-pot synthesis |

By applying these green chemistry principles, the synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid can be shifted towards a more sustainable and efficient process, reducing its environmental impact and improving safety.

Reactivity and Mechanistic Investigations of B 4 Ethyl 2 Fluorophenyl Boronic Acid in Catalytic Transformations

Elucidation of Carbon-Carbon Bond Forming Reactions

The presence of both an electron-donating ethyl group at the para-position and an electron-withdrawing fluorine atom at the ortho-position of the phenyl ring in B-(4-ethyl-2-fluorophenyl)boronic acid imparts a unique electronic and steric profile. These characteristics are expected to influence its reactivity in catalytic cycles, particularly in the context of Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi cross-coupling reactions.

Detailed Mechanistic Pathways of Suzuki-Miyaura Cross-Coupling Utilizing B-(4-ethyl-2-fluorophenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle initiates with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate, [Pd(Ar)(X)L₂]. The nature of the halide and the ligands (L) on the palladium significantly influences the rate of this step.

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. For B-(4-ethyl-2-fluorophenyl)boronic acid , the base would facilitate the formation of the corresponding boronate.

The rate and efficiency of transmetalation are influenced by several factors. The electron-donating ethyl group at the 4-position of B-(4-ethyl-2-fluorophenyl)boronic acid would likely enhance the nucleophilicity of the aryl ring, potentially accelerating the transfer to the electrophilic palladium(II) center. Conversely, the ortho-fluoro substituent, while electron-withdrawing, can also exhibit steric effects and potentially coordinate to the palladium center, influencing the geometry and rate of the transmetalation process.

Two primary pathways for transmetalation have been proposed: one involving the reaction of an arylpalladium(II) halide with a boronate (the "boronate pathway") and another involving the reaction of an arylpalladium(II) hydroxide (B78521) with the neutral boronic acid (the "oxide pathway"). The operative pathway can depend on the specific reaction conditions, including the base and solvent used.

Once both organic partners are bound to the palladium(II) center, the final carbon-carbon bond is formed through reductive elimination. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the coupled organic groups. The steric bulk of the ortho-fluoro substituent in the B-(4-ethyl-2-fluorophenyl)- moiety might influence the rate of this final step.

The choice of ligands coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands modulate the electronic and steric environment of the palladium, affecting the rates of oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories, have been shown to be highly effective in promoting the coupling of sterically hindered and electronically deactivated substrates. rsc.org For a substrate like B-(4-ethyl-2-fluorophenyl)boronic acid , with its ortho-substituent, the use of such bulky ligands could be beneficial in promoting the catalytic cycle. The ligand's ability to facilitate the formation of a monoligated palladium species can accelerate oxidative addition and reductive elimination. organic-chemistry.org

Table 1: General Parameters Influencing Suzuki-Miyaura Cross-Coupling

| Parameter | Influence on the Catalytic Cycle |

| Palladium Precursor | Source of the active Pd(0) catalyst. |

| Ligand | Modulates electronic and steric properties of the catalyst, affecting all steps of the cycle. |

| Base | Activates the boronic acid for transmetalation. |

| Solvent | Affects solubility, reaction rates, and potentially the operative mechanistic pathway. |

| Leaving Group (on electrophile) | Influences the rate of oxidative addition (I > Br > Cl). |

| Substituents (on boronic acid) | Electronic and steric effects influence the rate of transmetalation and reductive elimination. |

Kumada-Tamao-Corriu and Negishi Cross-Coupling Analogs with B-(4-ethyl-2-fluorophenyl)boronic Acid Derivatives

While the Suzuki-Miyaura reaction is the most common application for boronic acids, their derivatives can potentially be used in other cross-coupling reactions.

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (R-MgX) as the organometallic partner, typically catalyzed by nickel or palladium. rsc.org To employ a derivative of B-(4-ethyl-2-fluorophenyl)boronic acid in a Kumada-type reaction, it would first need to be converted into the corresponding Grignard reagent. This would involve the synthesis of 4-ethyl-2-fluorobromobenzene, followed by reaction with magnesium metal. The resulting Grignard reagent could then be coupled with an organohalide.

The Negishi coupling , on the other hand, employs an organozinc reagent. wikipedia.org An organozinc derivative of the 4-ethyl-2-fluorophenyl moiety could be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). This organozinc reagent could then participate in a palladium- or nickel-catalyzed cross-coupling with an organohalide. The Negishi coupling is known for its high functional group tolerance. nih.gov

The direct use of B-(4-ethyl-2-fluorophenyl)boronic acid in these reactions is not typical. However, the synthesis of the requisite organomagnesium or organozinc reagents from precursors used to synthesize the boronic acid itself provides a pathway to these alternative C-C bond formations. The reactivity of these organometallic derivatives would be governed by the principles of the Kumada and Negishi reactions, respectively, with the electronic nature of the 4-ethyl-2-fluorophenyl group influencing the nucleophilicity of the organometallic species.

Chan-Lam Coupling and Other Oxidative Coupling Reactions Involving B-(4-ethyl-2-fluorophenyl)boronic Acid

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, facilitates the formation of carbon-heteroatom bonds by reacting an arylboronic acid with a compound containing an N-H or O-H bond. organic-chemistry.orgwikipedia.org This reaction can be performed in the open air at room temperature. wikipedia.org The mechanism involves a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate that undergoes reductive elimination to form the corresponding aryl ether or aryl amine. wikipedia.org While specific studies on B-(4-ethyl-2-fluorophenyl)boronic acid in Chan-Lam couplings are not extensively detailed, its reactivity can be inferred from the general principles of this reaction. The presence of a fluoroalkyl group on a pyrimidine (B1678525) ring has been shown to significantly aid in the N-arylation process under Chan-Lam conditions. nih.gov

In a broader context, arylboronic acids like B-(4-ethyl-2-fluorophenyl)boronic acid are versatile substrates in various oxidative coupling reactions. For instance, copper-catalyzed couplings with KSCN can yield aryl thiocyanates. organic-chemistry.org These reactions highlight the utility of arylboronic acids in constructing a diverse array of functionalized molecules.

Exploration of Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, and B-(4-ethyl-2-fluorophenyl)boronic acid is a valuable reagent in this regard for creating aryl amines, ethers, and thioethers.

The palladium-catalyzed Buchwald-Hartwig amination is a key method for synthesizing aryl amines from aryl halides and amines. While this is the classic approach, the use of arylboronic acids in copper-catalyzed C-N cross-coupling reactions, known as the Chan-Evans-Lam (CEL) coupling, provides an alternative pathway. nih.govnih.gov This method is advantageous due to the use of less toxic and more affordable copper catalysts, as well as its tolerance to air. nih.gov The synthesis of N-aryl-substituted amines and related nitrogen-containing heterocycles is a critical transformation in chemical research. nih.gov For example, the coupling of phenylboronic acids with imidazoles has been studied to develop new bioactive agents. nih.gov

Arylureas can also be synthesized through Suzuki reactions involving boronic acid derivatives, as demonstrated by the reaction between 5-bromoindanone and 4-aminobenzeneboronic acid pinacol (B44631) ester. nih.gov

Table 1: Potential Amination Reactions with B-(4-ethyl-2-fluorophenyl)boronic Acid

| Amine | Catalyst System | Product |

| Aniline | Cu(OAc)₂ | N-(4-ethyl-2-fluorophenyl)aniline |

| Morpholine | Cu(OAc)₂ | 4-(4-ethyl-2-fluorophenyl)morpholine |

| Pyrrolidine | Cu(OAc)₂ | 1-(4-ethyl-2-fluorophenyl)pyrrolidine |

This table is illustrative and based on general principles of Chan-Lam amination.

Aryl ethers and thioethers can be synthesized through copper-mediated cross-coupling reactions of arylboronic acids with alcohols and thiols, respectively. organic-chemistry.org The direct stereospecific copper-catalyzed coupling of alkylboronic esters with sulfur electrophiles provides a method for thioetherification. nih.gov For instance, alkyllithium-activated organoboronic esters can react with thiolsulfonate electrophiles under copper catalysis. nih.gov This methodology has been applied to the synthesis of chiral ligands and biologically active molecules. nih.gov

The synthesis of 4-pyrimidone-2-thioethers can be achieved through a one-pot condensation of S-alkylisothiourea and a β-ketoester, a process that is valuable for creating densely functionalized pyrimidines found in bioactive molecules. nih.gov

Table 2: Potential Etherification and Thioetherification Reactions

| Coupling Partner | Catalyst | Product |

| Phenol | Cu(OAc)₂ | 1-ethyl-3-fluoro-4-phenoxybenzene |

| Methanol | Cu(OAc)₂ | 4-ethyl-2-fluoro-1-methoxybenzene |

| Thiophenol | Cu(I) | (4-ethyl-2-fluorophenyl)(phenyl)sulfane |

This table is illustrative and based on general principles of copper-catalyzed etherification and thioetherification.

Transmetalation Processes: Fundamental Aspects of Boronic Acid Reactivity

Transmetalation is a critical step in many cross-coupling reactions, involving the transfer of an organic group from a boron atom to a transition metal catalyst, such as palladium or copper. researchgate.netrsc.org This process is fundamental to the catalytic cycles of reactions like the Suzuki-Miyaura, Chan-Lam, and Negishi couplings. researchgate.net

In the context of the Suzuki-Miyaura reaction, two main pathways for transmetalation are often considered. One involves the reaction of a palladium hydroxo complex with a neutral boronic acid, while the other involves the reaction of a palladium halide complex with a more nucleophilic boronate, which is formed by the reaction of the boronic acid with a base. nih.gov Studies suggest that the reaction between a palladium hydroxo complex and the boronic acid is the more likely pathway under typical conditions using a weak base and aqueous solvents. nih.gov The base is thought to activate the boronic acid by forming a more nucleophilic boronate species. princeton.edu

The chemoselectivity of the transmetalation process is crucial, as demonstrated in a Pd-catalyzed homologation of arylboronic acids where the arylboronic acid is reactive to transmetalation while related boronic acid pinacol esters are not. nih.gov This selectivity allows for controlled reactions and prevents unwanted side products. nih.gov The structure and properties of intermediate metal complexes, as well as the role of hydroxide ions, are key areas of investigation in understanding the mechanism of transmetalation. rsc.org

Applications of B 4 Ethyl 2 Fluorophenyl Boronic Acid in Complex Organic Molecule Synthesis

Strategic Use as a Versatile Building Block in Synthetic Sequences

A thorough investigation for the strategic use of B-(4-ethyl-2-fluorophenyl)boronic acid as a key building block in the total synthesis of complex natural products or pharmaceutically active compounds did not yield any specific published examples. Generally, arylboronic acids are employed in iterative cross-coupling strategies to construct biaryl or polyaryl structures. rsc.orgnih.gov The specific substitution pattern of a 4-ethyl and a 2-fluoro group would be expected to impart particular solubility and electronic properties to the resulting coupled products, but concrete examples of its exploitation in multi-step synthesis are not documented.

Participation in Cascade and Multicomponent Reactions

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity. baranlab.org Boronic acids have been successfully employed in various MCRs, such as the Ugi and Petasis reactions. rsc.orgchemrxiv.org These reactions often leverage the Lewis acidity of the boronic acid and its ability to form reversible covalent bonds. While there is research on multicomponent reactions involving other boronic acids, including those with fluorine substituents, no studies specifically report the participation of B-(4-ethyl-2-fluorophenyl)boronic acid in such transformations. rsc.orgrsc.org

Development of B-(4-ethyl-2-fluorophenyl)boronic Acid Functionalized Materials for Catalysis and Separations

Boronic acids can be immobilized onto solid supports, such as polymers or magnetic nanoparticles, to create functional materials. nih.gov These materials have found applications in catalysis and, most notably, in affinity chromatography for the separation of diol-containing compounds like glycoproteins and carbohydrates. nih.govmdpi.com The binding affinity and pH-responsiveness of these materials can be tuned by the substituents on the phenyl ring. For example, electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, enhancing its binding affinity at physiological pH. nih.gov Despite the potential advantages the 4-ethyl-2-fluorophenyl moiety might offer, there are no published reports on the synthesis or application of materials functionalized with B-(4-ethyl-2-fluorophenyl)boronic acid for catalytic or separation purposes.

Theoretical and Computational Chemistry Studies on B 4 Ethyl 2 Fluorophenyl Boronic Acid Reactivity

Density Functional Theory (DFT) Analysis of Reaction Transition States and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. For B-(4-ethyl-2-fluorophenyl)boronic acid, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions in which it participates, most notably the Suzuki-Miyaura cross-coupling reaction.

Researchers utilize DFT to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of the 4-ethyl-2-fluorophenyl group from the boron atom to the metal center (typically palladium), is often the rate-determining step. DFT calculations can elucidate the structure of the transition state for this process, revealing the influence of the ortho-fluoro and para-ethyl substituents on the activation energy.

The electron-withdrawing nature of the fluorine atom at the ortho position can influence the Lewis acidity of the boron center and the polarization of the C-B bond. researchgate.net DFT studies on related fluoro-substituted phenylboronic acids have shown that the ortho-fluoro group can participate in intramolecular interactions, such as hydrogen bonding with the boronic acid hydroxyl groups, which can affect the compound's reactivity. mdpi.com These calculations help in understanding how such interactions modulate the energy barrier of the transmetalation step.

Furthermore, DFT can be used to study the stability of various intermediates that may form during the reaction, such as boronate complexes. By calculating the relative energies of these intermediates and transition states, a comprehensive reaction profile can be constructed, providing a detailed mechanistic understanding of the role of B-(4-ethyl-2-fluorophenyl)boronic acid in the reaction.

Table 1: Calculated Properties of Substituted Phenylboronic Acids from Theoretical Studies

| Property | Phenylboronic Acid | 4-Fluorophenylboronic Acid | 2-Fluorophenylboronic Acid | B-(4-ethyl-2-fluorophenyl)boronic Acid (Predicted) |

| pKa researchgate.net | 8.86 | 8.77 | ~7.8 (estimated) | Lower than 4-fluorophenylboronic acid |

| Dipole Moment | Lower | Higher | Higher | High |

| C-B Bond Length | Standard | Slightly Shorter | Shorter | Shorter |

Molecular Dynamics Simulations to Understand Solvent and Ligand Effects

While DFT provides a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time at a given temperature. This approach is particularly valuable for understanding the role of the solvent and ligands, which are crucial components of a typical cross-coupling reaction.

For B-(4-ethyl-2-fluorophenyl)boronic acid, MD simulations can be employed to study its solvation structure in different solvents. The explicit inclusion of solvent molecules allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding between the boronic acid group and protic solvents. These interactions can affect the equilibrium between the boronic acid and its corresponding boroxine, a cyclic anhydride, which in turn influences the concentration of the active boron species in solution. mdpi.com

Moreover, MD simulations are critical for understanding the influence of phosphine (B1218219) ligands on the palladium catalyst. The size and electronic properties of the ligands can significantly impact the accessibility of the metal center and the stability of various catalytic intermediates. By simulating the dynamic behavior of the ligand-catalyst complex in the presence of B-(4-ethyl-2-fluorophenyl)boronic acid, one can gain insights into how ligands steer the reaction towards a specific outcome, for instance, by preventing the formation of undesired side products.

The combination of the ethyl group's steric bulk and the fluorine's electronic influence can be studied through MD to understand their collective impact on the orientation of the boronic acid as it approaches the catalyst, a key factor in the efficiency of the transmetalation step.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. ajpchem.org While often used in drug discovery, QSAR can also be applied to predict the reactivity of reactants in organic synthesis.

For a series of substituted phenylboronic acids, including B-(4-ethyl-2-fluorophenyl)boronic acid, QSAR studies can be developed to predict their performance in reactions like the Suzuki-Miyaura coupling. The first step in a QSAR study is to define a set of molecular descriptors for each boronic acid. These can include electronic descriptors (e.g., Hammett parameters, calculated atomic charges, dipole moments), steric descriptors (e.g., Taft parameters, molecular volume), and topological descriptors. researchgate.net

The reactivity, often quantified as the reaction yield or rate constant under standardized conditions, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. For B-(4-ethyl-2-fluorophenyl)boronic acid, the electronic effect of the ortho-fluoro and para-ethyl groups would be captured by the electronic descriptors, while their size would be represented by steric descriptors.

A well-constructed QSAR model can then be used to predict the reactivity of other, yet-to-be-synthesized or tested, substituted phenylboronic acids, thereby guiding the selection of reactants for optimizing reaction outcomes. These models provide a quantitative framework for understanding the complex interplay of steric and electronic effects that govern the reactivity of these compounds. ajpchem.org

Table 2: Representative Descriptors for QSAR Analysis of Substituted Phenylboronic Acids

| Compound | Electronic Descriptor (e.g., Hammett Constant σp) | Steric Descriptor (e.g., Molar Refractivity) | Predicted Reactivity (Conceptual) |

| Phenylboronic Acid | 0.00 | 1.03 | Baseline |

| 4-Methylphenylboronic Acid | -0.17 | 5.65 | Higher |

| 4-Fluorophenylboronic Acid | +0.06 | 0.92 | Lower |

| B-(4-ethyl-2-fluorophenyl)boronic Acid | Combination of effects | Higher than Phenylboronic Acid | Complex prediction |

Computational Prediction of Selectivity and Yield in Complex Systems

Beyond predicting general reactivity, computational chemistry can be a powerful tool for forecasting the selectivity and yield of reactions involving B-(4-ethyl-2-fluorophenyl)boronic acid in complex chemical environments. This is particularly relevant when multiple reaction pathways are possible, leading to different products.

For instance, in a reaction with a substrate containing multiple halide leaving groups, computational methods can predict the regioselectivity of the coupling with B-(4-ethyl-2-fluorophenyl)boronic acid. By calculating the activation energies for the oxidative addition at each site and the subsequent transmetalation, the kinetically favored product can be identified.

Furthermore, computational models can help in optimizing reaction conditions to maximize the yield. By systematically varying parameters such as the choice of ligand, solvent, and base in silico, it is possible to screen a large number of conditions computationally and identify a promising set for experimental validation. This approach can significantly accelerate the process of reaction optimization.

The presence of the ortho-fluoro substituent in B-(4-ethyl-2-fluorophenyl)boronic acid can play a crucial role in directing selectivity. rsc.org Computational studies can quantify the non-covalent interactions between the fluorine atom and the catalyst or other reactants, which can be a key factor in controlling the stereoselectivity or regioselectivity of a reaction. These predictive capabilities are at the forefront of modern chemical research, enabling a more rational and efficient approach to chemical synthesis.

Advanced Analytical Methodologies for Investigating Transformations Involving B 4 Ethyl 2 Fluorophenyl Boronic Acid

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR, is an invaluable technique for monitoring reactions involving B-(4-ethyl-2-fluorophenyl)boronic acid due to the presence of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, allowing for the direct observation of the conversion of the starting material to the product. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the ¹⁹F signal corresponding to B-(4-ethyl-2-fluorophenyl)boronic acid and the appearance of a new signal for the fluorinated biphenyl (B1667301) product can be tracked over time to determine reaction rates. A study on monitoring reversible boronic acid-diol interactions using fluorine NMR spectroscopy in aqueous media highlights the utility of this approach. nih.gov Mnova RM is a software that can simplify the analysis of reaction monitoring data obtained from NMR. mestrelab.com

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can provide real-time information about changes in functional groups during a reaction. For B-(4-ethyl-2-fluorophenyl)boronic acid, the B-O stretching vibrations of the boronic acid group (around 1350 cm⁻¹) and the C-F stretching vibrations can be monitored. As the reaction proceeds, the intensity of the B-O stretching band is expected to decrease, while new bands corresponding to the product appear. These techniques are particularly useful for reactions in which changes in polarity and symmetry of the molecules are significant.

| Technique | Monitored Species/Group | Typical Application | Expected Observation for B-(4-ethyl-2-fluorophenyl)boronic acid |

| ¹⁹F NMR | Fluorine nucleus | Kinetic studies of Suzuki-Miyaura coupling | Shift in fluorine resonance upon conversion to product |

| ¹¹B NMR | Boron nucleus | Observing boronic acid and its derivatives | Change in chemical shift and line shape of the boron signal |

| IR Spectroscopy | B-O and C-F stretching | Real-time monitoring of functional group conversion | Decrease in B-O stretch intensity, changes in fingerprint region |

| Raman Spectroscopy | Aromatic ring vibrations | Complementary to IR, especially in aqueous media | Changes in vibrational modes of the phenyl ring upon reaction |

Mass Spectrometry for Identification of Reaction Intermediates and By-products

Mass spectrometry (MS) is an essential tool for identifying reaction intermediates and by-products, providing crucial information on reaction mechanisms and potential side reactions. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

In the context of reactions with B-(4-ethyl-2-fluorophenyl)boronic acid, MS can be used to detect key intermediates in catalytic cycles, such as palladium-bound species in Suzuki-Miyaura reactions. For example, the formation of a complex between the palladium catalyst, the boronic acid, and the aryl halide can be observed. Furthermore, common by-products like homocoupling products (from the dimerization of the boronic acid or the aryl halide) and protodeboronation products (where the boronic acid group is replaced by a hydrogen atom) can be readily identified and quantified. A study on the analysis of boronic acids without chemical derivatization using mass spectrometry provides insights into the fragmentation patterns and ionization behavior of these compounds. researchgate.net

Chromatographic and Separation Techniques for Reaction Mixture Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for separating the complex mixtures that often result from organic reactions, allowing for the quantification of reactants, products, and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of reactions involving boronic acids. Reversed-phase HPLC, often coupled with a UV or mass spectrometry detector (LC-MS), can effectively separate B-(4-ethyl-2-fluorophenyl)boronic acid from the coupled product and other reaction components. The development of a robust HPLC method is critical for accurate quantification and for monitoring reaction progress through the analysis of aliquots taken at different time points.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While boronic acids themselves are generally not volatile enough for direct GC analysis, their derivatized forms or the volatile products of their reactions can be analyzed. For instance, after a Suzuki-Miyaura coupling, the resulting biphenyl product can often be analyzed by GC.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of complex mixtures, including those containing boronic acids. It often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO₂ as the mobile phase.

| Technique | Stationary Phase Example | Mobile Phase Example | Analytes Separated |

| HPLC | C18 | Acetonitrile/Water with formic acid | B-(4-ethyl-2-fluorophenyl)boronic acid, aryl halide, coupled product, by-products |

| GC | DB-5 | Helium | Volatile products and by-products (after derivatization if necessary) |

| SFC | 2-Ethylpyridine | Supercritical CO₂/Methanol with additive | Boronic acids, esters, and reaction products |

X-ray Absorption Spectroscopy (XAS) for Active Site Characterization in Catalytic Cycles

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of a specific atom, making it ideal for studying the active sites of catalysts. In reactions involving B-(4-ethyl-2-fluorophenyl)boronic acid that are catalyzed by transition metals like palladium, XAS can be used to probe the oxidation state and coordination geometry of the palladium center at various stages of the catalytic cycle.

By performing in situ XAS measurements, it is possible to follow the changes in the palladium active site as it undergoes oxidative addition, transmetalation, and reductive elimination. This provides direct experimental evidence for the proposed mechanistic steps and can help in the design of more efficient catalysts. For instance, XAS can distinguish between Pd(0), Pd(II), and other oxidation states that may be present during the reaction.

Future Research Directions and Emerging Opportunities for B 4 Ethyl 2 Fluorophenyl Boronic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, largely due to the stability and commercial availability of boronic acids. acs.org Future research will likely focus on developing novel catalytic systems that offer superior performance for substrates like B-(4-ethyl-2-fluorophenyl)boronic acid. While palladium-based catalysts are prevalent, new ligand designs and catalyst formulations are being explored to overcome existing limitations.

Research is also expanding beyond traditional palladium catalysis. The unique electronic and steric properties of B-(4-ethyl-2-fluorophenyl)boronic acid—with its electron-donating ethyl group and electron-withdrawing, ortho-positioned fluorine atom—make it an interesting candidate for testing with newly developed catalytic systems. nih.govnih.gov For instance, boronic acids are now being used as catalysts themselves, activating hydroxyl groups under mild conditions to promote reactions and avoid wasteful stoichiometric activation steps. rsc.orgresearchgate.net The application of such boronic acid catalysis (BAC) concepts could open new avenues for transformations involving the B-(4-ethyl-2-fluorophenyl)boronic acid moiety.

| Catalyst Type | Focus Area | Potential Advantage for B-(4-ethyl-2-fluorophenyl)boronic acid |

| Advanced Pd-Catalysts | New phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. | Increased reaction rates, lower catalyst loadings, and improved yields in complex molecule synthesis. |

| Boronic Acid Catalysis (BAC) | Activation of carboxylic acids and alcohols. rsc.orgresearchgate.net | Metal-free transformations, high atom economy, and mild reaction conditions. |

| Nanoparticle Catalysts | Supported palladium nanoparticles. researchgate.net | Enhanced stability, recyclability, and suitability for green chemistry protocols. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for rapid discovery and optimization of new molecules has propelled the adoption of automated synthesis and high-throughput experimentation (HTE). acs.org HTE platforms allow for hundreds of reactions to be run in parallel, making it an ideal tool for rapidly screening catalysts, ligands, bases, and solvents to find the optimal conditions for a specific transformation. acs.orgpurdue.eduresearchgate.net

For B-(4-ethyl-2-fluorophenyl)boronic acid, HTE can be used to quickly identify the best conditions for its participation in Suzuki-Miyaura coupling with a diverse range of reaction partners. acs.orgpurdue.edu This rapid screening is particularly valuable in early-stage drug discovery, where influencing route selection can minimize costs and accelerate timelines. acs.org Furthermore, automated synthesis platforms, which can perform iterative cross-coupling cycles, are becoming more advanced. chemrxiv.org Integrating B-(4-ethyl-2-fluorophenyl)boronic acid as a building block into these automated systems could enable the rapid, on-demand synthesis of libraries of novel compounds for biological screening. chemrxiv.orgrsc.org The evolution of these technologies, often coupled with rapid analysis techniques like mass spectrometry, significantly shortens the design-synthesis-test cycle. purdue.eduyoutube.com

Exploration of Sustainable and Earth-Abundant Metal Catalysis

The high cost and environmental concerns associated with precious metals like palladium have spurred research into catalysts based on earth-abundant metals. rsc.org Iron and nickel have emerged as promising, cost-effective alternatives for cross-coupling reactions. nsf.gov

Significant progress has been made in developing iron- and nickel-catalyzed Suzuki-Miyaura reactions. rsc.orgnih.gov While these systems have sometimes struggled with certain classes of substrates, ongoing research is expanding their scope and functional group tolerance. rsc.orged.ac.uk For example, specific nickel catalysts have been developed that are effective for coupling Lewis-basic arylboron esters, a traditionally challenging substrate class. rsc.org Developing robust iron or nickel-based catalytic systems capable of efficiently coupling B-(4-ethyl-2-fluorophenyl)boronic acid would be a major step towards more sustainable and economical syntheses. This is particularly relevant in large-scale manufacturing where catalyst cost is a critical factor. nsf.gov Nickel catalysis has also shown unique reactivity, such as in the borylation of aryl sulfamates, which are unreactive under palladium catalysis, showcasing the potential for novel transformations. nsf.gov

| Metal | Catalyst Example | Key Features | Relevance to Sustainability |

| Nickel | (PPh2Me)2NiCl2 rsc.org | Air-stable precatalyst, effective with Lewis-basic substrates. | Lower cost, reduced environmental impact compared to palladium. |

| Iron | FeCl3, Fe(acac)3 nih.gov | Bench-stable salts, effective for alkyl-aryl coupling. | Highly abundant, inexpensive, and low toxicity. |

Unlocking New Reaction Pathways and Mechanistic Insights

While the Suzuki-Miyaura reaction is the most common application for boronic acids, their synthetic potential is far broader. nih.gov Future research will undoubtedly focus on unlocking new reaction pathways for B-(4-ethyl-2-fluorophenyl)boronic acid beyond traditional cross-coupling. Emerging areas include the use of boronic acids and their derivatives as precursors to radicals for subsequent C-C or C-heteroatom bond formation. maastrichtuniversity.nlmaastrichtuniversity.nl

Detailed mechanistic studies are crucial for this endeavor. For instance, investigations into the Suzuki-Miyaura reaction have clarified how different boronic esters can directly transmetalate without prior hydrolysis, with some esters showing significantly enhanced reaction rates. nih.gov Understanding the precise mechanism of protodeboronation is also critical for optimizing reaction yields and preventing this common side reaction. Applying these mechanistic insights to reactions involving B-(4-ethyl-2-fluorophenyl)boronic acid could lead to the development of more efficient and controlled synthetic protocols. Furthermore, boronic acids have been used in novel transformations such as copper-mediated fluorination for PET imaging applications and direct C-H borylation, expanding their utility. nih.govnih.govnih.gov

Synergistic Approaches Combining Photochemistry and Electrochemistry with Boronic Acid Transformations

A frontier in organic synthesis is the merger of photochemistry and electrochemistry, which offers novel ways to activate molecules under exceptionally mild conditions. acs.orgresearchgate.net These synergistic methods can expand the redox window of catalytic processes and enable the activation of otherwise inert bonds, such as C(sp3)–H bonds, without harsh reagents. acs.org

Boronic acids and their derivatives have been identified as excellent radical precursors in such photo- and electrochemical systems. maastrichtuniversity.nlmaastrichtuniversity.nl The formation of an "ate" complex by adding a Lewis base to the boronic acid makes it susceptible to single-electron transfer (SET), generating a radical species that can participate in a variety of transformations. maastrichtuniversity.nl Applying these electro-photochemical methods to B-(4-ethyl-2-fluorophenyl)boronic acid could unlock unprecedented reaction pathways. This approach could facilitate novel C-C and C-heteroatom bond formations, enabling the synthesis of complex molecular architectures with high precision and efficiency under sustainable conditions. acs.org

Q & A

Q. Critical parameters :

- Temperature control (<60°C) to minimize decomposition.

- Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis side reactions.

Advanced Research Question: How can researchers optimize the synthesis of B-(4-ethyl-2-fluorophenyl)boronic acid to improve purity and yield in multicomponent reactions (MCRs)?

Answer:

Automated mass spectrometry (MS) screening enables rapid optimization of reaction conditions (e.g., solvent, catalyst loading) for MCRs involving boronic acids. Key strategies include:

- High-throughput experimentation : Parallel synthesis of derivatives using IMCRs (Isocyanide-based MCRs) to explore reactivity .

- Reactivity tuning : Electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance boronic acid stability during coupling .

- Purification protocols : Reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products (>95%) .

Data Insight :

A study on similar fluorophenylboronic acids reported yields of 65–85% under optimized Pd-catalyzed conditions, with purity confirmed via ¹H NMR and HPLC .

Basic Research Question: What computational methods are used to predict the structural and spectral properties of B-(4-ethyl-2-fluorophenyl)boronic acid?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are standard for modeling:

- Geometry optimization : Predicts bond lengths (B–O ~1.36 Å) and angles (O–B–O ~120°) .

- Spectral simulations : IR and Raman spectra correlate with experimental data for functional group validation (e.g., B–OH stretch at ~3200 cm⁻¹) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Software tools : SPARTAN’14 and Gaussian suites are widely used .

Advanced Research Question: How does the incorporation of B-(4-ethyl-2-fluorophenyl)boronic acid into drug candidates enhance therapeutic activity?

Answer:

Boronic acids act as reversible covalent inhibitors or bioisosteres in drug design:

- Proteasome inhibition : Bortezomib analogs leverage boronic acid’s electrophilicity to target catalytic threonine residues .

- Pharmacokinetic enhancement : Improved solubility and membrane permeability via boronic acid-diol interactions (e.g., binding to serum albumin) .

- Targeted delivery : Conjugation to polymers or liposomes for site-specific release in cancer therapy .

Case study : Boronic acid-containing drugs show IC₅₀ values <10 nM in proteasome inhibition assays, with in vivo efficacy demonstrated in xenograft models .

Advanced Research Question: How can boronic acid-functionalized materials be engineered for selective glycoprotein detection?

Answer:

Surface plasmon resonance (SPR) and fluorescence biosensors exploit boronic acid-diol binding:

- Sensor design : Immobilization of 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on gold substrates for glycoprotein capture .

- Selectivity tuning : Buffer optimization (e.g., pH 8.5 with 0.1 M NaCl) minimizes non-specific interactions with non-glycosylated proteins .

- Real-time monitoring : Fluorescent carbon dots (B-CDs) functionalized with boronic acid enable Gram-positive bacterial detection via glycolipid binding .

Performance metrics : AECPBA surfaces achieve dissociation constants (Kd) of ~10⁻⁶ M for glycoproteins like RNase B .

Advanced Research Question: What factors influence the thermal stability of B-(4-ethyl-2-fluorophenyl)boronic acid in material science applications?

Answer:

Thermogravimetric analysis (TGA) reveals degradation pathways:

- Dehydration : Loss of water at 100–150°C.

- Boron oxide formation : Above 250°C, yielding B2O3 residues .

- Functional group impact : Fluorine substitution increases thermal stability by 20–30°C compared to non-fluorinated analogs .

Application : Boronic acids with aryl-ethyl groups exhibit char yields >20%, suggesting flame-retardant potential .

Advanced Research Question: How can researchers resolve contradictions in boronic acid selectivity data for glycoprotein binding?

Answer:

Secondary interactions (e.g., hydrophobic or ionic forces) often confound selectivity. Mitigation strategies include:

- Buffer optimization : High ionic strength (≥0.5 M NaCl) reduces non-specific binding .

- Surface blocking : Pre-treatment with BSA or Tween-20 minimizes protein adsorption .

- Dual-probe validation : Pairing boronic acid sensors with non-boronic acid controls to isolate specific binding .

Example : RNase B binding to AECPBA surfaces showed 80% specificity under optimized conditions vs. 50% in low-salt buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.